1-(Triisopropylsilyl)pyrrole-3-boronic acid
Overview
Description
1-(Triisopropylsilyl)pyrrole-3-boronic acid is a pyrrole derivative and a heterocyclic building block . It has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, via electroreduction .
Synthesis Analysis
The synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid involves the addition of a solution of n-BuLi in THF to a stirred solution of the precursor compound in anhydrous THF at -78° C. in an N2 atmosphere .Molecular Structure Analysis
The molecular formula of 1-(Triisopropylsilyl)pyrrole-3-boronic acid is C13H26BNO2Si . The average mass is 267.247 Da and the monoisotopic mass is 267.182587 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 337.9±34.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.3±3.0 kJ/mol . The flash point is 158.2±25.7 °C . The index of refraction is 1.477 .Scientific Research Applications
Organic Synthesis and Cross-Coupling Reactions
1-(Triisopropylsilyl)pyrrole-3-boronic acid serves as a versatile building block in organic synthesis. Researchers utilize it for Suzuki-Miyaura cross-coupling reactions, where it couples with aryl or vinyl halides to form C-C bonds. This method enables the creation of complex molecules, such as pharmaceutical intermediates .
Functional Materials and Polymers
The boronic acid moiety in this compound contributes to its reactivity. Scientists explore its use in designing functional materials, including sensors, catalysts, and polymers. For instance, it can be incorporated into polymer matrices for drug delivery systems or responsive materials .
Medicinal Chemistry and Drug Discovery
Researchers investigate 1-(Triisopropylsilyl)pyrrole-3-boronic acid derivatives as potential drug candidates. By modifying its structure, they aim to develop novel therapies for various diseases. The boron atom facilitates interactions with biological targets, making it an attractive scaffold for medicinal chemistry .
Heterocyclic Chemistry
The pyrrole ring in this compound is part of a heterocyclic system. Scientists explore its reactivity in constructing other heterocycles, such as fused pyrroles or pyrrolo[3,4-c]pyrazoles. These compounds often exhibit interesting biological activities and are relevant in drug design .
Materials for Organic Electronics
Due to its π-conjugated system, 1-(Triisopropylsilyl)pyrrole-3-boronic acid can be incorporated into organic electronic devices. Researchers investigate its potential as a semiconductor material for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Its electron-rich nature enhances charge transport properties .
Boronic Acid-Based Sensors
Boronic acids are known for their affinity toward diols and sugars. Scientists exploit this property by immobilizing 1-(Triisopropylsilyl)pyrrole-3-boronic acid on surfaces to create sensors for glucose, catecholamines, or other analytes. These sensors find applications in environmental monitoring, clinical diagnostics, and biotechnology .
Safety and Hazards
properties
IUPAC Name |
[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVAOMVEMGRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376883 | |
Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triisopropylsilyl)pyrrole-3-boronic acid | |
CAS RN |
138900-55-7 | |
Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Tris(isopropylsilyl)-1H-pyrrole-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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